Spiro[2.4]heptan-4-amine hydrochloride chemical properties
Spiro[2.4]heptan-4-amine hydrochloride chemical properties
Executive Summary
Spiro[2.4]heptan-4-amine hydrochloride (CAS: 2060052-47-1 / 78294-17-4 for free base) represents a high-value,
This guide details the physicochemical properties, robust synthetic protocols, and analytical characterization of the carbocyclic spiro[2.4]heptan-4-amine, distinguishing it from the structurally related 5-azaspiro intermediates used in fluoroquinolone antibiotics like Sitafloxacin.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
Nomenclature & Identification
-
IUPAC Name: Spiro[2.4]heptan-4-amine hydrochloride[1]
-
Common Names: 4-Aminospiro[2.4]heptane HCl; 4-Amino-spiro[2.4]heptane hydrochloride.
-
CAS Number: 2060052-47-1 (Hydrochloride), 78294-17-4 (Free Base).
-
Molecular Formula:
-
Molecular Weight: 147.65 g/mol (Salt); 111.19 g/mol (Free Base).
Physicochemical Properties
The spiro-fusion introduces significant strain (~26 kcal/mol for the cyclopropane ring) and alters the lipophilicity profile compared to non-spiro analogs.
| Property | Value / Description | Relevance |
| Appearance | White to off-white crystalline solid | Indicates high purity salt form. |
| Solubility | Soluble in Water, Methanol, DMSO | Suitable for biological assays and aqueous formulations. |
| LogP (Free Base) | ~1.2 - 1.5 (Predicted) | Optimal range for CNS penetration and oral bioavailability. |
| pKa | ~10.5 (Amine conjugate acid) | Typical for primary aliphatic amines; charged at physiological pH. |
| H-Bond Donors | 3 (Ammonium form) | Key for receptor binding interactions. |
| Fsp3 Score | 1.0 (100% | Maximizes 3D complexity, improving metabolic stability. |
Structural Analysis & Stereochemistry
The Spiro Scaffold
The molecule consists of a three-membered ring (cyclopropane) and a five-membered ring (cyclopentane) sharing a single quaternary carbon (C3 in spiro numbering, often C5 in heterocyclic variations). This spiro-fusion locks the conformation, preventing the "chair-boat" flipping seen in larger rings and reducing the entropic penalty upon binding to a protein target.
Chirality
The introduction of the amine group at position 4 (adjacent to the spiro center) creates a chiral center.
-
Enantiomers: (4R)-Spiro[2.4]heptan-4-amine and (4S)-Spiro[2.4]heptan-4-amine.
-
Impact: In drug development, enantiomers often exhibit vastly different pharmacological profiles. The synthesis described below yields a racemate, which must be resolved via chiral HPLC or diastereomeric salt crystallization (e.g., using L-tartaric acid) if a single enantiomer is required.
Synthetic Pathways & Process Chemistry[4][8][9]
Route Selection Strategy
Direct cyclopropanation of a simple amine precursor is difficult due to functional group interference. The most robust "Process Chemistry" route relies on constructing the spiro-ketone skeleton first, followed by functional group interconversion to the amine.
Key Intermediate: Spiro[2.4]heptan-4-one (CAS: 5771-32-4).[2]
Step-by-Step Protocol
Step 1: Synthesis of Spiro[2.4]heptan-4-one
This step utilizes a double alkylation strategy on a beta-keto ester, followed by decarboxylation.
-
Reagents: Methyl 2-oxocyclopentanecarboxylate, 1,2-dibromoethane, Potassium Carbonate (
), DMF. -
Mechanism: The base deprotonates the active methylene; the enolate attacks 1,2-dibromoethane. A second deprotonation/alkylation closes the cyclopropane ring.
-
Protocol:
-
Dissolve methyl 2-oxocyclopentanecarboxylate (1.0 eq) and 1,2-dibromoethane (1.2 eq) in DMF.
-
Add
(2.5 eq) and heat to 60°C for 16 hours. -
Workup: Dilute with water, extract with EtOAc.
-
Decarboxylation: Reflux the intermediate ester in 10% NaOH/MeOH, then acidify and heat to facilitate decarboxylation.
-
Purification: Distillation (bp ~60°C at 20 mmHg).
-
Step 2: Conversion to Oxime
Reductive amination can lead to over-alkylation. The oxime route guarantees a primary amine.
-
Reagents: Spiro[2.4]heptan-4-one, Hydroxylamine hydrochloride (
), Sodium Acetate, Ethanol/Water. -
Protocol:
-
Mix ketone (1.0 eq) with
(1.5 eq) and NaOAc (1.5 eq) in EtOH/H2O (3:1). -
Stir at RT for 2 hours (Monitor by TLC/LCMS).
-
Extract oxime with DCM.
-
Step 3: Reduction to Amine & Salt Formation
-
Reagents: Lithium Aluminum Hydride (
) in THF (or Raney Ni/H2 for scale-up). -
Protocol:
-
Cool anhydrous THF to 0°C under
. Add (2.0 eq). -
Dropwise add the oxime solution. Reflux for 4 hours.
-
Quench: Fieser workup (
, 15% NaOH, ). Filter precipitate. -
Salt Formation: Dissolve the crude oil in
, cool to 0°C, and bubble dry HCl gas or add 4M HCl in Dioxane. -
Isolation: Filter the white precipitate, wash with cold ether, and dry under vacuum.
-
Visualized Synthesis Workflow
Caption: Figure 1. Step-wise synthetic pathway from commercially available precursors to the target hydrochloride salt.
Analytical Characterization
To ensure scientific integrity, the identity of the synthesized compound must be validated using the following markers.
Proton NMR ( NMR)
-
Solvent:
or . -
Key Signals:
- 0.4 - 0.8 ppm (Multiplets, 4H): Distinctive cyclopropyl methylene protons. These high-field signals are diagnostic of the spiro[2.4] system.
- 1.5 - 2.0 ppm (Multiplets, 6H): Cyclopentane ring protons.
- 3.0 - 3.2 ppm (Triplet/Multiplet, 1H): The methine proton at C4 (alpha to the amine).
-
8.0+ ppm (Broad singlet, 3H): Ammonium protons (
), exchanges with .
Mass Spectrometry (LC-MS)[7]
-
Ionization: ESI (Positive Mode).
-
Parent Ion:
m/z. -
Fragmentation: Loss of
(17 Da) to give m/z 95 (spiro[2.4]heptyl cation).
Applications in Medicinal Chemistry
Bioisosterism
Spiro[2.4]heptan-4-amine serves as a conformationally restricted bioisostere of:
-
Cyclopentylamine: The spiro group blocks metabolism at the adjacent carbon and locks the ring pucker.
-
2-Methylcyclopentylamine: Mimics the steric bulk but with different vectors.
Disambiguation: The "Sitafloxacin" Confusion
Researchers often confuse this compound with the side chain of the antibiotic Sitafloxacin .
-
Target of this guide: Carbocyclic Spiro[2.4]heptan-4-amine (All carbons in the rings).
-
Sitafloxacin Intermediate: (7S)-7-amino-5-aza spiro[2.4]heptane. (Contains a Nitrogen inside the 5-membered ring).
-
Utility: The carbocyclic variant discussed here is used when the basicity or polarity of the secondary amine in the azaspiro ring is undesirable, offering a more lipophilic alternative for crossing the Blood-Brain Barrier (BBB).
Handling, Stability & Safety
Stability
-
Hygroscopicity: Amine hydrochlorides are often hygroscopic. Store in a desiccator or under inert gas (
/Ar). -
Thermal: Stable at room temperature. Melting point is typically >200°C (decomposition).
Safety Hazards
-
GHS Classification: Warning.[3]
-
H315/H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.[3]
-
Handling: Use a fume hood. The free base amine is volatile and may have a "fishy" or ammoniacal odor. The HCl salt is non-volatile but can be an irritant dust.
References
-
Chemical Identity & Properties: National Center for Biotechnology Information. PubChem Compound Summary for CID 12657448, Spiro[2.4]heptane (Scaffold data). [Link]
-
Synthetic Route (Ketone Formation): Organic Syntheses, Coll. Vol. 5, p. 277 (1973); Vol. 47, p. 34 (1967). (Adaptation of spiro-alkylation protocols). [Link]
-
Sitafloxacin Intermediate Distinction: PubChem Compound Summary for Sitafloxacin. [Link]
-
Reductive Amination Protocols: "Hitchhiker's guide to reductive amination", Organic Chemistry Portal. [Link]
